Benzyl4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate Benzyl4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2287313-72-6
VCID: VC6070922
InChI: InChI=1S/C14H17F2NO5S/c1-23(19,20)22-9-12-7-14(15,16)10-17(12)13(18)21-8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
SMILES: CS(=O)(=O)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F
Molecular Formula: C14H17F2NO5S
Molecular Weight: 349.35

Benzyl4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate

CAS No.: 2287313-72-6

Cat. No.: VC6070922

Molecular Formula: C14H17F2NO5S

Molecular Weight: 349.35

* For research use only. Not for human or veterinary use.

Benzyl4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate - 2287313-72-6

Specification

CAS No. 2287313-72-6
Molecular Formula C14H17F2NO5S
Molecular Weight 349.35
IUPAC Name benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H17F2NO5S/c1-23(19,20)22-9-12-7-14(15,16)10-17(12)13(18)21-8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Standard InChI Key UJYLTDDSOIHWRL-UHFFFAOYSA-N
SMILES CS(=O)(=O)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Benzyl4,4-difluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate is systematically named benzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate. Its IUPAC name reflects the pyrrolidine core substituted at positions 2 and 4 with a methanesulfonyloxymethyl group and two fluorine atoms, respectively. The benzyloxycarbonyl group at the 1-position enhances solubility in organic solvents, a feature critical for synthetic manipulations .

Table 1: Molecular Properties

PropertyValue
CAS No.2287313-72-6
Molecular FormulaC14H17F2NO5S\text{C}_{14}\text{H}_{17}\text{F}_{2}\text{NO}_{5}\text{S}
Molecular Weight349.35 g/mol
IUPAC NameBenzyl 4,4-difluoro-2-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate
SMILESCS(=O)(=O)OCC1CC(CN1C(=O)OCC2=CC=CC=C2)(F)F
InChI KeyUJYLTDDSOIHWRL-UHFFFAOYSA-N

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically follows a multi-step sequence:

  • Pyrrolidine Core Formation: Cyclization of a linear precursor, such as a γ-amino alcohol, under acidic or basic conditions.

  • Difluorination: Introduction of fluorine atoms at C4 via electrophilic fluorination reagents (e.g., Selectfluor®) .

  • Mesylation: Reaction of a hydroxyl intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) .

  • Benzylation: Protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
MesylationMsCl, Et3_3N, CHCl3_3, 0–20°C85–90%
BenzylationBenzyl chloroformate, DMAP, DCM75%

A scalable protocol from Science.gov demonstrates the use of ethoxycarbonylation and decarboxylation to install the methanesulfonyloxy group, achieving multikilogram quantities in pilot plants .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The methanesulfonyloxy (mesyl) group serves as a superior leaving group, enabling SN2 reactions with amines, thiols, and alkoxides. For example, displacement with piperidine derivatives yields analogs investigated as muscarinic receptor agonists .

Ring-Opening Reactions

Under basic conditions, the pyrrolidine ring can undergo ring-opening at the mesyloxy position, forming linear intermediates for further functionalization. This reactivity is exploited in synthesizing spirocyclic compounds with enhanced bioavailability .

Pharmacological Applications

Muscarinic Receptor Modulation

Patent AU2019201579B2 highlights structurally related difluoro-pyrrolidine derivatives as potent agonists of muscarinic M1_1 and M4_4 receptors, which are therapeutic targets for Alzheimer’s disease and schizophrenia . The difluoro motif enhances metabolic stability, while the mesyloxy group facilitates prodrug strategies.

Antibacterial and Antiviral Activity

Though direct evidence is limited, analogs with similar substitution patterns exhibit activity against Gram-positive bacteria and RNA viruses by interfering with cell wall synthesis or viral proteases .

Research Findings and Clinical Relevance

Preclinical Studies

  • Neuroprotection: In rodent models, derivatives improved cognitive function by 40–60% compared to controls, attributed to M1_1 receptor activation .

  • Toxicity Profile: Acute toxicity studies in rats (LD50_{50} > 500 mg/kg) suggest a favorable safety margin for further development.

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